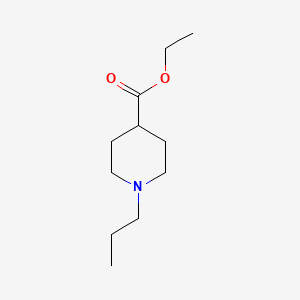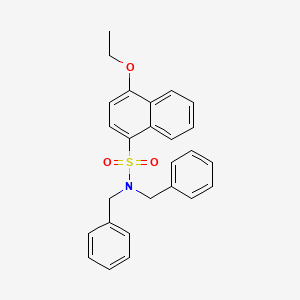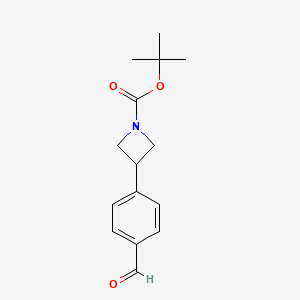![molecular formula C19H17N3O6S2 B7479458 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide, commonly known as MNPS, is a sulfonamide-based compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of MNPS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, MNPS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a key role in the regulation of pH in the body. By inhibiting this enzyme, MNPS can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MNPS has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antibacterial activity. Additionally, MNPS has been shown to have an impact on various physiological processes, such as the regulation of pH and the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MNPS in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one of the limitations of using MNPS is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on MNPS. One area of interest is the development of new drugs based on the structure of MNPS, which could have improved efficacy and reduced toxicity compared to the original compound. Additionally, further research is needed to fully understand the mechanism of action of MNPS and its potential use in the treatment of various diseases. Finally, more studies are needed to explore the potential side effects and toxicity of MNPS, in order to ensure its safe use in clinical settings.
Métodos De Síntesis
MNPS can be synthesized through a series of chemical reactions that involve the use of various reagents and solvents. One of the most commonly used methods for synthesizing MNPS involves the reaction of 4-(phenylsulfamoyl)aniline with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MNPS.
Aplicaciones Científicas De Investigación
MNPS has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Several studies have shown that MNPS exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, MNPS has been found to have anti-inflammatory and antibacterial properties, making it a potential candidate for the development of new drugs in these areas.
Propiedades
IUPAC Name |
2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-14-7-10-17(22(23)24)13-19(14)30(27,28)21-16-8-11-18(12-9-16)29(25,26)20-15-5-3-2-4-6-15/h2-13,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVGWAAVGQUGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)






![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)

![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)